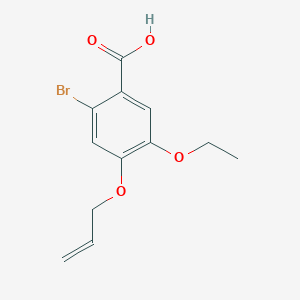

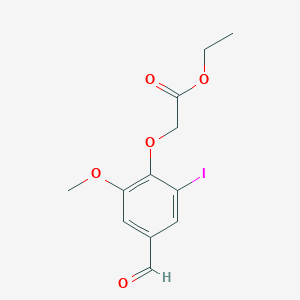

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic synthesis. ABE belongs to the family of benzoic acid derivatives and is characterized by its unique chemical structure, which contains a bromine atom and an allyloxy group attached to a benzene ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Nucleophilic Substitution Reactions : Studies by Mataka et al. (1992) on bromobenzo thiadiazole derivatives, including reactions with allyl alcohol, have shown the formation of allyl ether compounds, which upon heating rearrange to hydroxy derivatives. This process involves 4-allyloxy-5-hydroxy derivatives and demonstrates the utility of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in complex organic synthesis (Mataka et al., 1992).

Substitution Reactions of Benzo[b]thiophen Derivatives : Research by Clarke et al. (1973) indicates the potential use of compounds like 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in the synthesis of complex benzo[b]thiophen derivatives. This study shows how different substitutions and rearrangements can yield a variety of derivatives with potential applications in chemical synthesis (Clarke et al., 1973).

Cytotoxicity and Radical Generation Studies : Research by Fujisawa et al. (2003) on 2-ethoxybenzoic acid, a compound structurally related to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, explores its interaction with eugenol and its effects on radical generation and cytotoxicity. Such studies are crucial for understanding the biological activities of related benzoic acid derivatives (Fujisawa et al., 2003).

Novel Compound Synthesis

Synthesis of Aromatic Constituents : Research by Laak and Scharf (1989) on the synthesis of polysubstituted aromatic carboxylic acids, similar in structure to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, highlights the potential of these compounds in creating novel aromatic constituents found in antibiotics like calichemicins. Such work showcases the potential of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in the field of antibiotic research (Laak & Scharf, 1989).

Anticoccidial Activity Studies : The study of 4-amino-2-ethoxybenzoic acid and related compounds by Rogers et al. (1964) demonstrates their potential in developing anticoccidial drugs. This research suggests similar possibilities for 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in the development of new antiparasitic agents (Rogers et al., 1964).

Applications in Material Science

- Macromonomer Synthesis : A study by Sane et al. (2011) on the synthesis of bis-allyloxy functionalized polymers illustrates the potential of allyloxy-substituted benzoic acids in creating new materials. This could be extrapolated to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, suggesting its utility in the development of innovative polymeric materials (Sane et al., 2011).

Propiedades

IUPAC Name |

2-bromo-5-ethoxy-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-5-17-11-7-9(13)8(12(14)15)6-10(11)16-4-2/h3,6-7H,1,4-5H2,2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRDAOFNMVESRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)

![6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474866.png)

![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)

![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)

![6-(4-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475035.png)